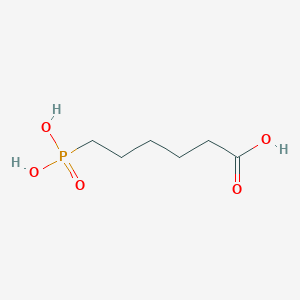

Acide 6-phosphonohexanoïque

Vue d'ensemble

Description

Synthesis Analysis

The enantioselective synthesis of 2-amino-6-phosphonohexanoic acid, a closely related compound, has been achieved through highly diastereoselective alkylation of imidazolidinones and subsequent hydrolysis, providing access to enantiopure aminophosphonic acids which are physiologically important (García‐Barradas & Juaristi, 1997).

Molecular Structure Analysis

Research on metal phosphonates using 6-phosphonohexanoic acid or related compounds has contributed to the understanding of complex 3D framework structures. For example, zirconium phosphonates with 3D framework structures have been synthesized, highlighting the versatility of phosphonate ligands in constructing intricate molecular architectures (Clearfield et al., 2000).

Chemical Reactions and Properties

The reactivity of phosphonates, including those related to 6-phosphonohexanoic acid, has been explored in various contexts. For instance, phosphonic acids have been used for surface modification of inorganic substrates, demonstrating the chemical versatility of phosphonates in forming self-assembled monolayers and their potential in material science applications (Guerrero et al., 2013).

Physical Properties Analysis

The luminescent properties of metal phosphonates, potentially including derivatives of 6-phosphonohexanoic acid, have been studied, revealing that such compounds can exhibit notable luminescence, which may be of interest for optical applications (Kan et al., 2012).

Applications De Recherche Scientifique

Applications biomédicales : Implants chirurgicaux et stents

L'acide 6-phosphonohexanoïque (PHA) est utilisé dans la fonctionnalisation de surface du matériau phynox, couramment utilisé dans les dispositifs biomédicaux. Les groupes carboxyliques du PHA facilitent le greffage sur les atomes de surface, tandis que les groupes phosphoniques permettent la modification des matériaux de substrat. Cette double fonctionnalité fait du PHA un excellent candidat pour la création de revêtements sur les implants chirurgicaux et les stents, améliorant ainsi leur biocompatibilité et leurs performances .

Formation d'électrode pour les supercondensateurs

Dans le domaine du stockage d'énergie, le PHA joue un rôle crucial dans la dispersion du dioxyde de manganèse (MnO2)-MWCNT (nanotubes de carbone multicouches). Cette dispersion est utilisée pour la formation d'électrodes dans les supercondensateurs, qui sont des dispositifs qui stockent et libèrent de l'énergie rapidement. L'utilisation du PHA dans ce contexte contribue à améliorer la conductivité de l'électrode et son efficacité globale .

Dispositifs électroniques organiques

La capacité de formation de monocouche auto-assemblée (SAM) du PHA est mise à profit dans la fabrication de dispositifs électroniques organiques, tels que les cellules solaires organiques (OSCs). Le PHA peut être déposé sur des surfaces d'oxyde d'étain dopé à l'indium (ITO) comme alternative aux SAM à base de silane, offrant une interface stable et efficace pour les applications électroniques .

Nanovecteurs pour les applications biomédicales

Les nanotubes de titanate à base de PHA ont été explorés comme vecteurs potentiels pour les molécules thérapeutiques. Ces nanotubes peuvent être conçus pour former des suspensions stables, qui peuvent être utilisées comme agents de transfection ou pour améliorer l'effet ionisant de la radiothérapie dans les traitements du cancer, tels que le glioblastome .

Radiosensibilisation en radiothérapie

Des recherches innovantes ont montré que le PHA peut être utilisé pour créer des nanohybrides avec le docétaxel, un médicament de chimiothérapie. Ces nanohybrides peuvent être injectés intrapro statiquement pour limiter la toxicité systémique et améliorer la sélectivité de la radiothérapie, en tirant parti de la morphologie et de l'effet de radiosensibilisation du PHA .

Systèmes d'administration de médicaments

Le PHA joue également un rôle essentiel dans le développement de systèmes d'administration de médicaments. Les nanotubes recouverts de polymère de chitosane et combinés à des dérivés du trans-resvératrol ont été évalués pour leurs effets antioxydants et antitumoraux. Cette application du PHA est significative dans la création de thérapies anticancéreuses plus ciblées et plus efficaces .

Ingénierie de surface pour la biocompatibilité

La structure chimique unique du PHA permet la modification de diverses surfaces pour améliorer leur biocompatibilité. Ceci est particulièrement utile pour créer des interfaces entre les tissus biologiques et les matériaux synthétiques, ce qui est un aspect essentiel de l'ingénierie tissulaire et de la médecine régénérative .

Plateformes théra nostiques

Le PHA fait partie du développement de plateformes théra nostiques, qui sont conçues pour servir à la fois des fonctions thérapeutiques et diagnostiques. En intégrant le PHA dans les nanomatériaux, les chercheurs peuvent créer des nanovecteurs qui améliorent les résultats de santé grâce à une meilleure détection, une meilleure imagerie et une meilleure administration de thérapies ciblées .

Mécanisme D'action

Target of Action

6-Phosphonohexanoic acid (PHA) is an alkylphosphonic acid that forms a self-assembled monolayer (SAM) on a variety of surfaces . Its primary targets are the surface atoms of various materials, including metals and semiconductors . The carboxylic groups of PHA facilitate the grafting of these surface atoms .

Mode of Action

PHA interacts with its targets through a process known as self-assembly. This involves the spontaneous organization of individual components into an ordered structure without human intervention . In the case of PHA, the phosphonic groups allow the surface modification of the substrate material .

Biochemical Pathways

This material can further be utilized in biomedical applications such as surgical implants and stents .

Pharmacokinetics

Its use in biomedical applications suggests that it may have suitable bioavailability and biocompatibility .

Result of Action

The molecular and cellular effects of PHA’s action primarily involve the modification of surface properties. For instance, PHA can be used in dispersing manganese dioxide (MnO2)-MWCNT for the formation of electrodes for supercapacitors . It may also be coated on indium tin oxide (ITO) as an alternative to silane-based SAMs for the fabrication of organic electronic devices such as organic solar cells (OSCs) .

Action Environment

The action, efficacy, and stability of PHA can be influenced by various environmental factors. It is known, though, that PHA can form stable self-assembled monolayers on a variety of surfaces, suggesting that it may be robust against a range of environmental conditions .

Propriétés

IUPAC Name |

6-phosphonohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O5P/c7-6(8)4-2-1-3-5-12(9,10)11/h1-5H2,(H,7,8)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFTUNQVCGSBOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448397 | |

| Record name | 6-phosphonohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5662-75-9 | |

| Record name | 6-phosphonohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Phosphonohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

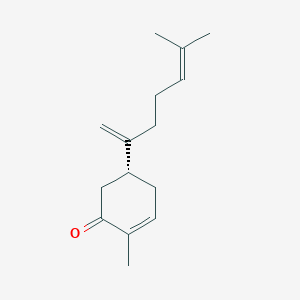

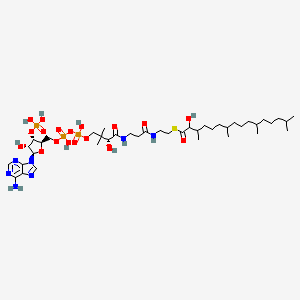

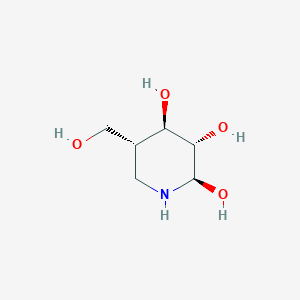

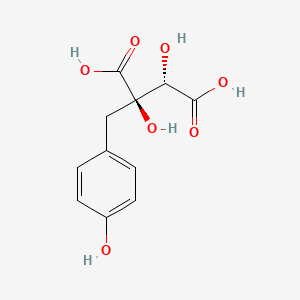

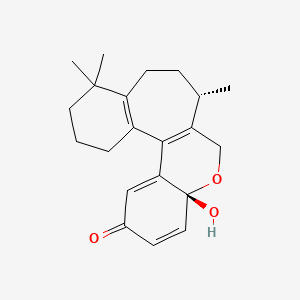

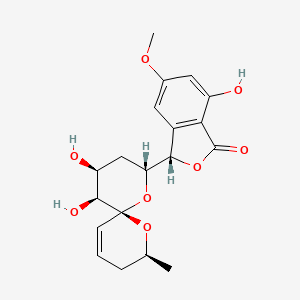

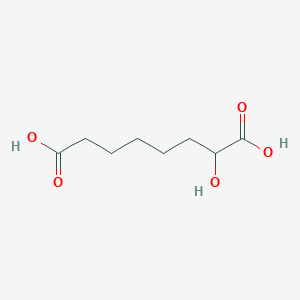

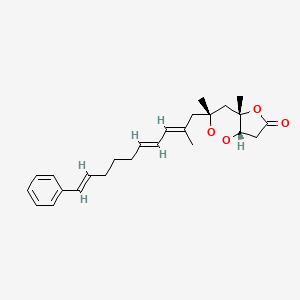

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-1-[(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1249763.png)

![(2S,3R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide](/img/structure/B1249768.png)